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molecular formula C12H11NO2 B1297373 Ethyl benzylidenecyanoacetate CAS No. 2025-40-3

Ethyl benzylidenecyanoacetate

Cat. No. B1297373
M. Wt: 201.22 g/mol
InChI Key: KCDAMWRCUXGACP-DHZHZOJOSA-N
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Patent
US04863904

Procedure details

A solution of 1.01 g of 2-cyano-3-phenylpropenoic acid ethyl ester and 0.7 ml of concentrated hydrochloric acid in 20 ml of ethanol was hydrogenated over 0.1 g of platinum oxide under a hydrogen atmosphere at room temperature for 5 hours. After filtration of the catalyst, the filtrate was concentrated under reduced pressure. The residue was dissolved in water, washed with benzene, and then made alkaline by adding a 5% aqueous sodium bicarbonate solution. The alkaline solution was extracted with diethyl ether, the ethereal layer was washed with water and dried over anhydrous magnesium sulfate. Hydrogen chloride gas was passed into the ethereal solution. The ethereal solution was concentrated under reduced pressure to obtain 832 mg of 3-amino-2-benzylpropionic acid ethyl ester hydrochloride as colorless crystals.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]([C:13]#[N:14])=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:2].[ClH:16]>C(O)C.[Pt]=O>[ClH:16].[CH2:1]([O:3][C:4](=[O:15])[CH:5]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:13][NH2:14])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
C(C)OC(C(=CC1=CC=CC=C1)C#N)=O
Name
Quantity
0.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
WASH
Type
WASH
Details
washed with benzene
ADDITION
Type
ADDITION
Details
by adding a 5% aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The alkaline solution was extracted with diethyl ether
WASH
Type
WASH
Details
the ethereal layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The ethereal solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)OC(C(CN)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 832 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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